5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride
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Overview
Description
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound features a triazole ring fused to a pyridine ring, forming a bicyclic system that is often explored for its biological activity.
Mechanism of Action
Mode of Action
It is part of a class of compounds known as triazolopyrazines, which have been highlighted for their potential in medicinal chemistry . The specific interactions of EN300-27106008 with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The compound is part of a focused small molecule library of triazolopyrazines, which have been used to create a variety of derivatives with potential for medicinally oriented synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Catalysts: Acidic catalysts like hydrochloric acid to facilitate cyclization
Industrial Production Methods
For industrial-scale production, the synthesis is optimized for yield and purity. This often involves:
Batch or continuous flow reactors: to maintain consistent reaction conditions
Purification steps: such as recrystallization or chromatography to ensure high purity of the final product
Quality control measures: to monitor the consistency and quality of the compound
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form various derivatives, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions include various substituted triazolopyridines, which can be further explored for their biological activity.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an enzyme inhibitor and receptor modulator.
Medicine
Medicinally, this compound is investigated for its potential therapeutic effects. It is explored as a candidate for the development of new drugs targeting neurological disorders, infectious diseases, and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
- 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]quinoline
Uniqueness
Compared to similar compounds, 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and stability. This makes it a valuable compound for further exploration in medicinal chemistry and other scientific fields.
Properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c7-5-1-2-10-4-8-9-6(10)3-5;;/h4-5H,1-3,7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUQVEGQIIGKKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NN=C2CC1N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2470435-70-0 |
Source
|
Record name | 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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